molecular formula C15H27NO2 B1434182 N-Boc-1-allyl-1-aminocycloheptane CAS No. 1335042-63-1

N-Boc-1-allyl-1-aminocycloheptane

Cat. No.: B1434182
CAS No.: 1335042-63-1
M. Wt: 253.38 g/mol
InChI Key: DVBQOLJZXPQRRL-UHFFFAOYSA-N
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Description

N-Boc-1-allyl-1-aminocycloheptane is a cyclic amine that has garnered significant attention in the scientific community due to its potential therapeutic and industrial applications. This compound is a derivative of cycloheptane and contains an allyl group and a tert-butoxycarbonyl (Boc) protecting group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Boc-1-allyl-1-aminocycloheptane typically involves the following steps:

    Formation of the Aminocycloheptane Core: The starting material, cycloheptanone, undergoes reductive amination with an appropriate amine to form 1-aminocycloheptane.

    Introduction of the Allyl Group: The 1-aminocycloheptane is then reacted with allyl bromide in the presence of a base such as sodium hydride to introduce the allyl group.

    Protection with Boc Group: Finally, the resulting 1-allyl-1-aminocycloheptane is treated with di-tert-butyl dicarbonate (Boc2O) in the presence of a base like triethylamine to introduce the Boc protecting group.

Industrial Production Methods: Industrial production methods for this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions: N-Boc-1-allyl-1-aminocycloheptane can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form an epoxide or an alcohol.

    Reduction: The allyl group can be reduced to form a saturated alkyl chain.

    Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.

Common Reagents and Conditions:

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) for epoxidation or osmium tetroxide (OsO4) for dihydroxylation.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) for Boc deprotection.

Major Products:

    Oxidation: Epoxide or diol derivatives.

    Reduction: Saturated alkyl amine.

    Substitution: Free amine.

Scientific Research Applications

N-Boc-1-allyl-1-aminocycloheptane has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological systems, particularly in the context of drug development.

    Medicine: Investigated for its potential therapeutic properties, including as a precursor to pharmacologically active compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Boc-1-allyl-1-aminocycloheptane depends on its specific application. In a biological context, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The Boc protecting group can be removed under physiological conditions, releasing the active amine, which can then engage in various biochemical pathways.

Comparison with Similar Compounds

    N-Boc-1-aminocycloheptane: Lacks the allyl group, making it less versatile in certain synthetic applications.

    N-Boc-1-allyl-1-aminocyclohexane: Contains a six-membered ring instead of a seven-membered ring, which can affect its chemical reactivity and biological activity.

Properties

IUPAC Name

tert-butyl N-(1-prop-2-enylcycloheptyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H27NO2/c1-5-10-15(11-8-6-7-9-12-15)16-13(17)18-14(2,3)4/h5H,1,6-12H2,2-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVBQOLJZXPQRRL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1(CCCCCC1)CC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H27NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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